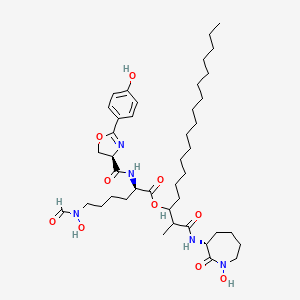
brasilibactin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brasilibactin A is a cytotoxic compound isolated from the actinomycete Nocardia brasiliensis. It has garnered attention due to its potent biological activities, particularly its immunosuppressive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic routes for Brasilibactin A involve complex organic synthesis techniques. The compound is typically synthesized through multi-step reactions starting from simpler organic precursors. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality assurance to ensure the compound's efficacy and safety. Large-scale reactors and advanced purification techniques are employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Brasilibactin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing critical roles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities
Applications De Recherche Scientifique
Chemistry: In chemistry, Brasilibactin A is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable precursor for the development of new drugs and materials.
Biology: In biological research, this compound is used to study its effects on cellular processes. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for anticancer therapies.
Medicine: Medically, this compound is being explored for its immunosuppressive properties. It has shown promise in preventing organ rejection in transplant patients and in treating autoimmune diseases.
Industry: In industry, this compound is used in the development of new pharmaceuticals and biotechnological products. Its unique properties make it a valuable asset in the creation of innovative treatments and therapies.
Mécanisme D'action
Brasilibactin A exerts its effects through the inhibition of specific molecular targets. It interacts with key enzymes and proteins involved in immune responses, leading to the suppression of immune activity. The exact molecular pathways involved are still under investigation, but it is known to affect T-cells and other immune cells.
Comparaison Avec Des Composés Similaires
Brasilibactin A is compared to other immunosuppressive compounds such as cyclosporine A, tacrolimus, and azathioprine. Unlike these compounds, this compound has a unique mechanism of action and a different chemical structure, which may offer advantages in terms of efficacy and side effects. Other similar compounds include rapamycin and mycophenolate mofetil, which also have immunosuppressive properties but differ in their molecular targets and pathways.
Conclusion
This compound is a promising compound with significant potential in various fields, including medicine, biology, and industry. Its unique properties and mechanisms of action make it a valuable candidate for further research and development. As studies continue, this compound may become an important tool in the treatment of autoimmune diseases, cancer, and organ transplantation.
Propriétés
Formule moléculaire |
C42H67N5O10 |
|---|---|
Poids moléculaire |
802.0 g/mol |
Nom IUPAC |
[1-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-2-methyl-1-oxooctadecan-3-yl] (2R)-6-[formyl(hydroxy)amino]-2-[[(4R)-2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C42H67N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-37(31(2)38(50)43-34-20-17-19-28-47(55)41(34)52)57-42(53)35(21-16-18-27-46(54)30-48)44-39(51)36-29-56-40(45-36)32-23-25-33(49)26-24-32/h23-26,30-31,34-37,49,54-55H,3-22,27-29H2,1-2H3,(H,43,50)(H,44,51)/t31?,34-,35-,36-,37?/m1/s1 |
Clé InChI |
GUHXRIXCLRPVPK-JDWUKTJXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(C(C)C(=O)N[C@@H]1CCCCN(C1=O)O)OC(=O)[C@@H](CCCCN(C=O)O)NC(=O)[C@H]2COC(=N2)C3=CC=C(C=C3)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




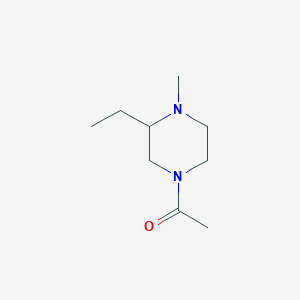
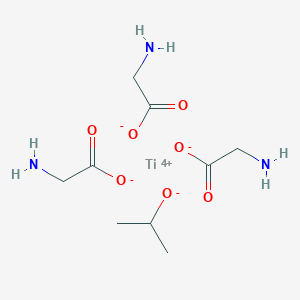
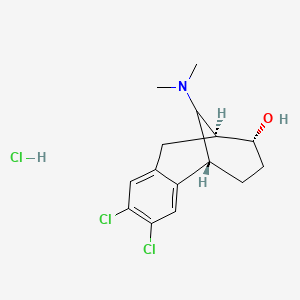

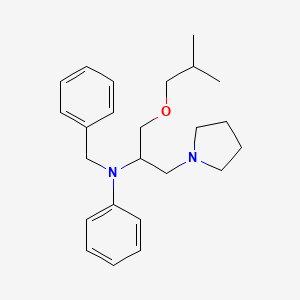
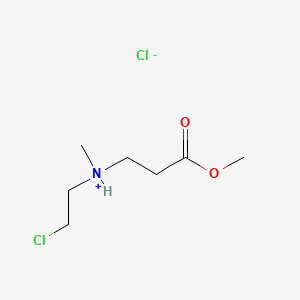
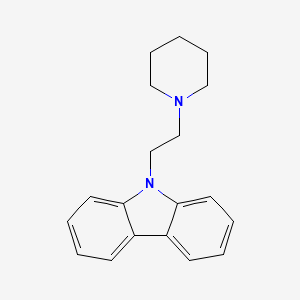
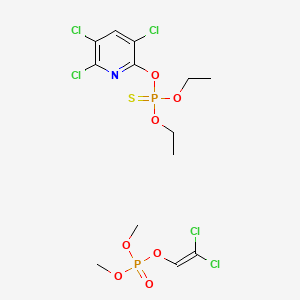
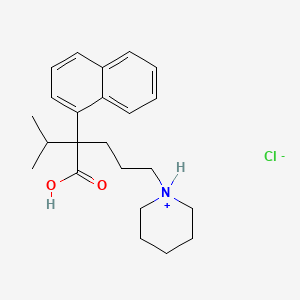
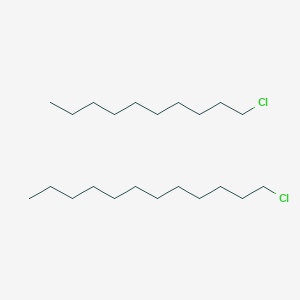
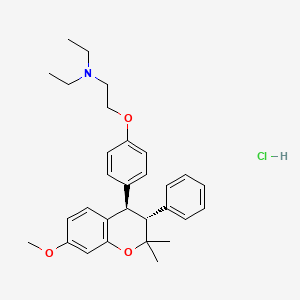
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
